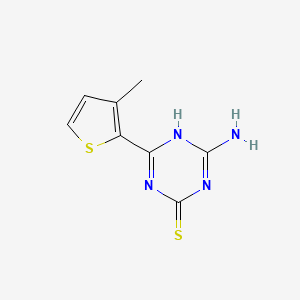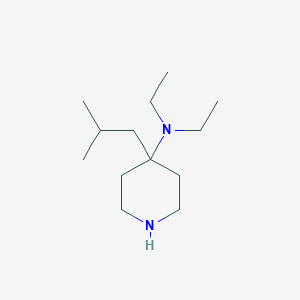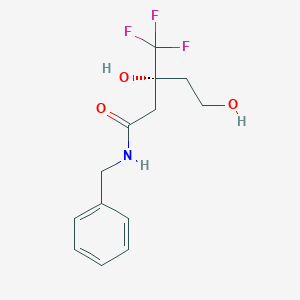![molecular formula C6H11NO B13154818 6-Oxa-2-azabicyclo[3.2.1]octane](/img/structure/B13154818.png)
6-Oxa-2-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxa-2-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound with a unique bicyclic structure. This compound consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring, which makes it an interesting scaffold in the field of drug discovery and synthetic organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-2-azabicyclo[3.2.1]octane can be achieved through various synthetic routes. One common method involves the intramolecular cyclization of suitable precursors. For example, the cyclization of 1-(benzyloxycarbonylamino)-hex-5-en-3-ol in the presence of palladium(II) and copper(II) chloride catalysts yields this compound . Another approach involves the rearrangement of 2-azabicyclo[2.2.1]heptane derivatives under Mitsunobu conditions or using sulfonyl chloride and a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow chemistry and other advanced techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Oxa-2-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-Oxa-2-azabicyclo[3.2.1]octane has significant potential in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Oxa-2-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. For example, the compound can target proteins like beta-glucosidase A, leading to specific biological effects . The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-Oxa-2-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane:
6-Methyl-6-azabicyclo[3.2.1]octan-3-one: This compound has a methyl group and a ketone functional group, which influence its chemical properties and reactivity.
8-Oxabicyclo[3.2.1]octane:
The uniqueness of 6-Oxa-2-azabicyclo[321]octane lies in its specific structure, which combines both nitrogen and oxygen atoms in a bicyclic framework
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
6-oxa-2-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H11NO/c1-2-7-5-3-6(1)8-4-5/h5-7H,1-4H2 |
InChI Key |
JLTCTKIHRFDBFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2CC1OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


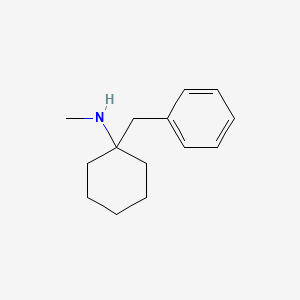

![2-bromo-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13154755.png)
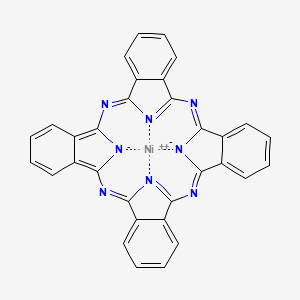
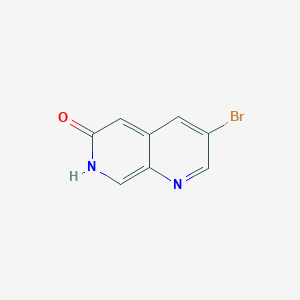
![N-[(3-Hydroxy-3-pyrrolidinyl)methyl]acetamide](/img/structure/B13154774.png)
![[Oxybis(methylene)]bis(triphenylphosphanium) dichloride](/img/structure/B13154777.png)
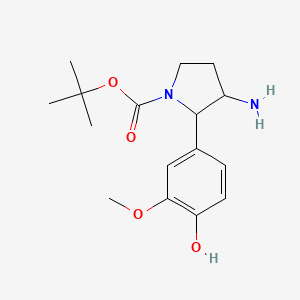
![1-[1-(Aminomethyl)cyclopropyl]cycloheptan-1-ol](/img/structure/B13154793.png)


